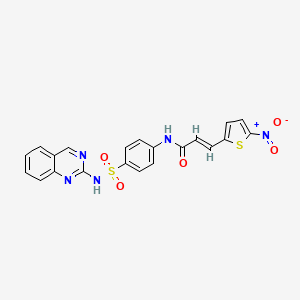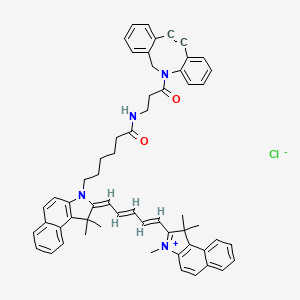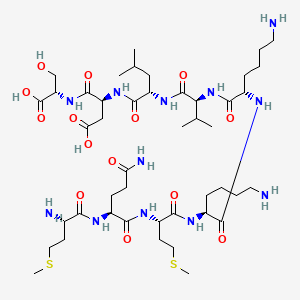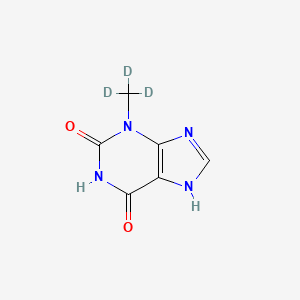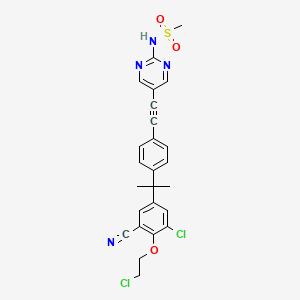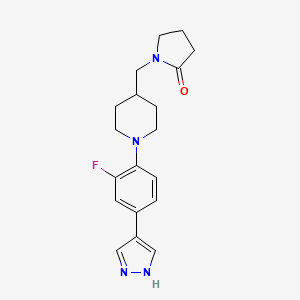
20-HETE inhibitor-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
20-Hydroxyeicosatetraenoic acid (20-HETE) is a potent vasoactive eicosanoid that plays a crucial role in the regulation of vascular tone, blood pressure, and endothelial function. 20-HETE inhibitors, such as 20-HETE inhibitor-2, are compounds designed to block the synthesis or action of 20-HETE, thereby offering potential therapeutic benefits in various cardiovascular and metabolic diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 20-HETE inhibitor-2 typically involves the use of cytochrome P450 (CYP) enzyme inhibitors. One common synthetic route includes the reaction of N-hydroxy-N-4-butyl-2-methylphenylformamidine with specific reagents under controlled conditions . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired inhibitor.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as purification, crystallization, and quality control to meet industry standards .
化学反应分析
Types of Reactions
20-HETE inhibitor-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated compounds .
科学研究应用
20-HETE inhibitor-2 has a wide range of scientific research applications, including:
作用机制
20-HETE inhibitor-2 exerts its effects by blocking the synthesis or action of 20-HETE. It targets the cytochrome P450 enzymes responsible for the production of 20-HETE, thereby reducing its levels in the body. This inhibition leads to decreased vascular tone, lower blood pressure, and improved endothelial function . The molecular targets and pathways involved include the renin-angiotensin system and various signaling cascades that regulate vascular function .
相似化合物的比较
Similar Compounds
HET0016: Another potent inhibitor of 20-HETE synthesis.
DDMS: A selective inhibitor of 20-HETE synthase.
17-Octadecynoic acid (17-ODYA): Inhibits the formation of 20-HETE.
Uniqueness
20-HETE inhibitor-2 is unique in its high selectivity and potency in inhibiting 20-HETE synthesis. Unlike other inhibitors, it offers a more targeted approach with fewer off-target effects, making it a promising candidate for therapeutic applications .
属性
分子式 |
C19H23FN4O |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
1-[[1-[2-fluoro-4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H23FN4O/c20-17-10-15(16-11-21-22-12-16)3-4-18(17)23-8-5-14(6-9-23)13-24-7-1-2-19(24)25/h3-4,10-12,14H,1-2,5-9,13H2,(H,21,22) |
InChI 键 |
UUTZYRFZFHDDOI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)CC2CCN(CC2)C3=C(C=C(C=C3)C4=CNN=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


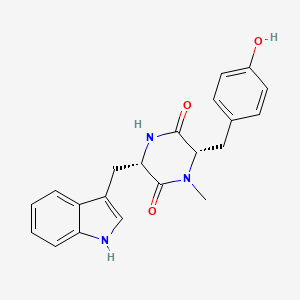
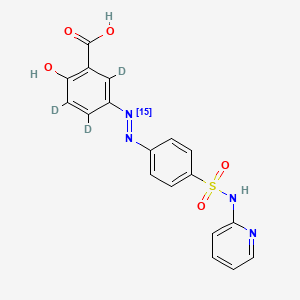
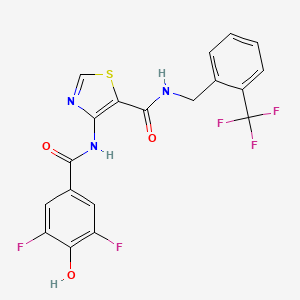
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,4aR,6aR,6aR,6bR,8aR,9R,10R,11R,12aR,14aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12385422.png)
![6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12385424.png)
![tert-butyl 2-[[(2S)-3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B12385431.png)
